Imidacloprid

Description

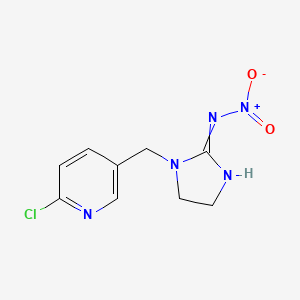

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN5O2 |

|---|---|

Molecular Weight |

255.66 g/mol |

IUPAC Name |

N-[1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide |

InChI |

InChI=1S/C9H10ClN5O2/c10-8-2-1-7(5-12-8)6-14-4-3-11-9(14)13-15(16)17/h1-2,5H,3-4,6H2,(H,11,13) |

InChI Key |

YWTYJOPNNQFBPC-UHFFFAOYSA-N |

SMILES |

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |

Canonical SMILES |

C1CN(C(=N[N+](=O)[O-])N1)CC2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Mechanisms of Action and Biological Interactions

Neurophysiological Action in Target Invertebrates

Imidacloprid's primary target is the insect's nervous system, where it exerts its effects by disrupting normal neurotransmission. wikipedia.orgorst.edu

Nicotinic Acetylcholine (B1216132) Receptor Binding and Activation

Imidacloprid (B1192907) functions by binding to post-synaptic nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. orst.eduorst.eduresearchgate.net This binding is considered irreversible and prevents the natural neurotransmitter, acetylcholine, from binding to these receptors. wikipedia.orgresearchgate.net The structure of imidacloprid shows a strong affinity for insect nAChRs compared to those in mammals, which contributes to its selective toxicity. wikipedia.org

Research on the cockroach (Periplaneta americana) has shown that imidacloprid can act on at least three different subtypes of acetylcholine receptors (AChRs), including both α-bungarotoxin-sensitive and -insensitive nAChRs. biologists.comcapes.gov.brnih.gov This demonstrates the compound's ability to interact with a diverse range of nAChR subtypes in insects. biologists.comcapes.gov.br

Cellular and Synaptic Responses

The binding of imidacloprid to nAChRs leads to a blockage of the nicotinic neuronal pathway. wikipedia.org Initially, this causes a spontaneous discharge of nerve impulses, but this is followed by the failure of the neuron to transmit any further signals. orst.eduorst.eduresearchgate.net This sustained activation of the receptor occurs because acetylcholinesterase, the enzyme responsible for breaking down acetylcholine, cannot break down imidacloprid. researchgate.net

Studies in Drosophila melanogaster have shown that imidacloprid binding to nAChRs in the brain triggers a prolonged influx of calcium ions (Ca²⁺) into neurons. pnas.orgtexaschildrens.orgnih.gov This sustained increase in intracellular calcium is a key cellular response to imidacloprid exposure. pnas.orgtexaschildrens.org In cockroach neurons, imidacloprid induces dose-dependent depolarizations at synapses, an effect that is blocked by the nicotinic antagonist mecamylamine, confirming its action on nAChRs. biologists.comnih.gov

Systemic Physiological Disruptions in Insects

The initial neurophysiological effects of imidacloprid trigger a cascade of damaging systemic events throughout the insect's body.

A primary consequence of the prolonged calcium influx into neurons is the generation of oxidative stress. pnas.orgtexaschildrens.orgnih.gov The excess calcium damages mitochondria, the energy-producing organelles within cells, leading to a rapid increase in reactive oxygen species (ROS). pnas.orgtexaschildrens.org ROS are highly reactive molecules that can damage essential cellular components like lipids, DNA, and proteins. texaschildrens.org

This induction of oxidative stress has been observed in various insect species. In Drosophila melanogaster larvae, imidacloprid exposure leads to a significant increase in ROS levels in the brain. pnas.orgnih.gov Similarly, in honey bee (Apis mellifera) larvae, exposure results in increased levels of ROS and malondialdehyde (MDA), a marker of lipid peroxidation, indicating severe oxidative stress and lipid damage. elifesciences.orgelifesciences.org Studies on the cotton bollworm (Helicoverpa armigera) also show a dose- and time-dependent increase in oxidative stress markers, including lipid peroxidation and hydrogen peroxide (H₂O₂) accumulation, following imidacloprid treatment. core.ac.uk

Research Findings on Imidacloprid-Induced Oxidative Stress

| Insect Species | Key Findings | Reference |

|---|---|---|

| Drosophila melanogaster (Vinegar Fly) | Induces a rapid increase in reactive oxygen species (ROS) in the larval brain. pnas.orgnih.gov | pnas.orgnih.gov |

| Apis mellifera (Honey Bee) | Exposure in larvae led to increased ROS and malondialdehyde (MDA) levels, indicating severe oxidative stress and lipid damage. elifesciences.orgelifesciences.org | elifesciences.orgelifesciences.org |

| Helicoverpa armigera (Cotton Bollworm) | Showed a dose- and time-dependent increase in lipid peroxidation and hydrogen peroxide (H₂O₂) accumulation. core.ac.uk | core.ac.uk |

| Galleria mellonella (Greater Wax Moth) | Dose-dependent increases in superoxide (B77818) dismutase (SOD) and catalase (CAT) activities, as well as MDA levels. nih.gov | nih.gov |

The oxidative stress and mitochondrial dysfunction triggered by imidacloprid have significant impacts on insect metabolism and energy production. The damage to mitochondria impairs their ability to produce ATP, the primary energy currency of the cell. pnas.orgelifesciences.org

In Drosophila, imidacloprid affects mitochondrial function, leading to reduced energy levels and perturbations in the lipid environment. pnas.orgnih.gov Research on honey bee larvae has demonstrated that imidacloprid exposure leads to a significant decrease in glycogen (B147801) and protein energy reserves. elifesciences.orgnih.gov This is a result of the inhibition of biochemical processes essential for energy production, ultimately leading to insufficient ATP levels. nih.gov Furthermore, neonicotinoids like imidacloprid can interfere with endocrine neurophysiological pathways that regulate metabolism. mdpi.com For instance, exposure can lead to a depressed metabolic rate in honey bees. mdpi.comcabidigitallibrary.org In the greater wax moth (Galleria mellonella), sublethal doses of imidacloprid reduced lipid and carbohydrate content. nih.gov

Effects of Imidacloprid on Insect Metabolism and Energy

| Insect Species | Observed Effects | Reference |

|---|---|---|

| Drosophila melanogaster | Affects mitochondrial function, reduces energy levels, and alters the lipid environment. pnas.orgnih.gov | pnas.orgnih.gov |

| Apis mellifera | Depressed metabolic rate and reduced glycogen and protein energy reserves in larvae. elifesciences.orgnih.govmdpi.com | elifesciences.orgnih.govmdpi.com |

| Helicoverpa armigera | Impedes mitochondrial function, influencing a dose-dependent decline in respiration and P/O ratios. core.ac.uk | core.ac.uk |

| Galleria mellonella | Reduced lipid and carbohydrate content. nih.gov | nih.gov |

Chronic exposure to even low levels of imidacloprid can lead to neurodegeneration and sensory impairment in insects. pnas.orgunimelb.edu.au The oxidative stress initiated in the nervous system is a key driver of this neurodegenerative process. pnas.orgresearchgate.net

In adult Drosophila melanogaster, chronic low-level exposure to imidacloprid results in mitochondrial dysfunction, severe damage to glial cells, impaired vision, and movement problems. pnas.orgtexaschildrens.org Flies exposed for 25 days became blind and had difficulty climbing, which are symptoms of neurodegeneration. texaschildrens.orgunimelb.edu.au Research on the hoverfly (Eristalis tenax) has shown that acute exposure to imidacloprid alters the sensitivity of direction-selective motion-detecting neurons, which are crucial for visually-guided behaviors like navigation. frontiersin.org This provides direct evidence of impairment in the visual nervous system. frontiersin.org

Immune System Modulation

Imidacloprid has been shown to modulate the immune systems of both vertebrate and invertebrate species. Research indicates that its effects can be complex, leading to both suppression and, in some contexts, inflammatory responses by altering immune cell function and signaling pathways.

In mammalian models, imidacloprid exposure can suppress the production of key pro-inflammatory cytokines. rsc.orgnih.gov Studies using rat mast cells demonstrated that imidacloprid inhibited the release of histamine, β-hexosaminidase, leukotriene C4, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov Similarly, in a mouse model of skin inflammation, imidacloprid suppressed cytokine production and neutrophil infiltration in a process dependent on Toll-like receptor 2 (TLR2). rsc.org This suggests that imidacloprid may inhibit immune responses at the onset of an infection by suppressing mast cell activation. rsc.org However, other studies have reported that chronic exposure can induce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the liver and brain of rats, indicating a potential for chronic inflammation. rroij.com The effects appear to be dose-dependent and can vary based on the specific immune parameter being measured. researchgate.net

In invertebrates, particularly insects, the immunomodulatory effects of imidacloprid are of significant concern. Exposure has been linked to immune suppression in honeybees, potentially making them more susceptible to pathogens like Nosema ceranae. boerenlandvogels.nl Studies on the stingless bee Nannotrigona perilampoides found that imidacloprid modulated the expression of genes encoding antimicrobial peptides (AMPs), which are crucial for immune defense. uni-halle.de This immunosuppressive action in non-target beneficial insects highlights a significant ecological impact. boerenlandvogels.nluni-halle.de

Table 1: Summary of Research Findings on Imidacloprid's Immune System Modulation Press the "play" button to interact with the table.

| Organism/Model | Finding | Reference |

|---|---|---|

| Rat Mast Cells (RBL-2H3) | Suppressed IgE-mediated release of histamine, β-hexosaminidase, LTC4, IL-6, and TNF-α. | nih.gov |

| BALB/c Mice | Suppressed cytokine production and neutrophil infiltration in TLR2-dependent skin inflammation. | rsc.org |

| Rats (Chronic Exposure) | Induced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in liver and brain. | rroij.com |

| Honeybees (Apis mellifera) | Immune suppression observed, potentially increasing susceptibility to pathogens. | boerenlandvogels.nl |

| Stingless Bees (N. perilampoides) | Modulated the expression of antimicrobial peptide genes. | uni-halle.de |

| Red Swamp Crayfish (P. clarkii) | Exposure led to impaired intestinal immune function, involving oxidative stress and inflammatory response. | mdpi.com |

Comparative Receptor Affinity and Selectivity across Taxa

The primary reason for imidacloprid's potent insecticidal activity and lower toxicity to vertebrates is its selective and high-affinity binding to insect nicotinic acetylcholine receptors (nAChRs). nih.govwikipedia.org These receptors are ligand-gated ion channels crucial for fast synaptic transmission in the central nervous system of insects. mdpi.com Imidacloprid acts as an agonist, blocking the receptor and preventing acetylcholine from transmitting nerve impulses, which leads to paralysis and death in insects. wikipedia.org

The selectivity arises from structural differences between insect and vertebrate nAChRs. nih.govtandfonline.com Imidacloprid binds with significantly greater strength to insect nAChRs than to their mammalian counterparts. wikipedia.orgorst.edu This differential affinity is attributed to specific interactions, such as those between the electronegative nitro or cyano group of the neonicotinoid and a cationic subsite present in insect nAChRs. pnas.orgmdpi.com In contrast, vertebrate nAChRs typically interact with positively charged agonists. mdpi.com

The affinity of imidacloprid for nAChRs can be quantified using the inhibition constant (Ki) or the 50% inhibitory concentration (IC50), where lower values indicate stronger binding. Data consistently show that imidacloprid's affinity for insect receptors is orders of magnitude higher than for vertebrate receptors. For example, binding affinity for nAChRs from the brown planthopper (Nilaparvata lugens) was found to be high (Kd = 1.5 nM), whereas its affinity for rat brain receptors is much lower. pnas.orgplos.org This molecular-level selectivity is fundamental to its use as a targeted insecticide. tandfonline.com

Table 2: Comparative Receptor Affinity of Imidacloprid Across Different Taxa Press the "play" button to interact with the table.

| Taxon | Species | Receptor Source / Subtype | Affinity Metric (Value) | Reference |

|---|---|---|---|---|

| Insect | Brown Planthopper (Nilaparvata lugens) | Native nAChRs (Whole-body membranes) | Kd = 1.5 nM | pnas.org |

| Insect | Peach-Potato Aphid (Myzus persicae) | Recombinant nAChRs (Mpα2 + rat β2) | High affinity for [3H]imidacloprid | nih.gov |

| Insect | Marmorated Stink Bug (Halyomorpha halys) | nAChR (Molecular Docking) | Binding Energy = -6.1 kcal/mol | mdpi.com |

| Mammal | Rat | Cerebellar Neurons | Lower affinity than at insect nAChRs | plos.org |

| Mammal | Human | Neuronal nAChRs (functional assay) | 2-3 orders of magnitude lower potency than its metabolite, desnitro-imidacloprid. | nih.gov |

Environmental Dynamics and Transport Pathways

Environmental Persistence and Degradation Kinetics

Imidacloprid's fate in the environment is governed by a complex interplay of its chemical properties and various environmental factors. Its persistence and degradation are crucial determinants of its potential for environmental impact.

Soil Matrix Interactions and Sorption Dynamics

The interaction of imidacloprid (B1192907) with the soil matrix is a key process influencing its mobility and bioavailability. Sorption, the process of adhering to soil particles, is primarily dictated by the soil's organic matter content. tandfonline.comresearchgate.net Generally, an increase in soil organic matter leads to greater sorption of imidacloprid. tandfonline.comorst.edu This relationship is so significant that normalizing the sorption coefficient (Kf) by the organic matter content substantially reduces variability in sorption values across different soil types, suggesting that soil organic matter is the main sorptive medium. tandfonline.com

The nature of this sorption is believed to be a partitioning process into the soil organic matter, as indicated by the low heat of sorption. tandfonline.com However, other soil properties such as clay content, pH, and cation exchange capacity (CEC) also play a role. researchgate.netnih.govscirp.org For instance, higher clay content has been associated with increased sorption. dergipark.org.tr Conversely, the presence of dissolved organic carbon, particularly in calcareous soils, can decrease imidacloprid's binding to soil, potentially by competing for sorption sites or through interactions in the soil solution. orst.edu

The sorption process is also influenced by the concentration of imidacloprid itself. At high concentrations, sorption tends to decrease, but as the compound moves and its concentration dilutes, sorption increases, which can limit further movement. orst.edu Kinetic studies have shown that imidacloprid sorption can reach equilibrium within 6 to 24 hours. nih.govnih.govnih.gov The organic carbon-normalized sorption coefficient (Koc) for imidacloprid has been reported to range from 156 to 960, with mean values between 249 and 336. orst.edu In sandy soils, imidacloprid is weakly sorbed, with Koc values ranging from 163-230. nih.govresearchgate.net

Table 1: Factors Influencing Imidacloprid Sorption in Soil

| Factor | Effect on Sorption | Reference |

|---|---|---|

| Soil Organic Matter | Increases sorption | tandfonline.comorst.edu |

| Clay Content | Can increase sorption | dergipark.org.tr |

| Dissolved Organic Carbon | Decreases sorption | orst.edu |

| Imidacloprid Concentration | High concentrations decrease sorption | orst.edu |

| Soil pH | Can influence sorption | scirp.orgdergipark.org.tr |

| Cation Exchange Capacity (CEC) | Can influence sorption | researchgate.netnih.gov |

Abiotic Degradation in Aquatic Systems: Photolysis and Hydrolysis

In aquatic environments, imidacloprid is subject to abiotic degradation processes, primarily photolysis (degradation by light) and hydrolysis (reaction with water).

Photolysis: Imidacloprid is susceptible to photodegradation in water. orst.edu The process follows pseudo-first-order kinetics. tandfonline.com The photolytic lifetime of imidacloprid on surfaces has been calculated to be around 16 hours at a solar zenith angle of 35°, indicating significant degradation over the course of a day. nih.gov The quantum yield for the direct photolysis of imidacloprid in water has been reported as 0.0119 ± 0.0001 and 0.0092 ± 0.0005. umn.eduresearchgate.net Another study reported quantum yields of (1.6 ± 0.6) × 10⁻³ at 305 nm and (8.5 ± 2.1) × 10⁻³ at 254 nm for imidacloprid on surfaces. nih.govacs.org The major photolysis product is the imidacloprid urea (B33335) derivative, with smaller amounts of the desnitro-imidacloprid product and gaseous nitrous oxide (N₂O) also formed. nih.gov

Hydrolysis: Imidacloprid is stable to hydrolysis under acidic and neutral conditions. orst.eduresearchgate.net However, its hydrolysis increases in alkaline conditions and with higher temperatures. orst.eduresearchgate.netnih.gov The hydrolysis process also follows pseudo-first-order kinetics. tandfonline.comnih.gov At a pH of 7, only a small percentage of imidacloprid hydrolyzes over several months, while at a pH of 9, the hydrolysis is more significant. orst.edu The activation energy for hydrolysis is considerably higher than that for photodegradation, indicating that hydrolysis is a slower process. tandfonline.comnih.gov The primary hydrolysis product is 1-[(6-chloro-3-pridinyl)methyl]-2-imidazolidone, also known as imidacloprid-urea. orst.eduresearchgate.netresearchgate.net

Table 2: Abiotic Degradation of Imidacloprid in Aquatic Systems

| Degradation Process | Conditions Favoring Degradation | Major Products | Reference |

|---|---|---|---|

| Photolysis | Presence of light (sunlight) | Imidacloprid urea, Desnitro-imidacloprid | orst.edunih.gov |

| Hydrolysis | Alkaline pH, Higher temperatures | 1-[(6-chloro-3-pridinyl)methyl]-2-imidazolidone (Imidacloprid-urea) | orst.eduresearchgate.netresearchgate.net |

Microbial Degradation Pathways and Metabolite Formation

Microbial activity is a significant contributor to the degradation of imidacloprid in the environment. Various microorganisms, including bacteria and fungi, have been identified as capable of breaking down this insecticide. frontiersin.orgnih.govresearchgate.net

Aerobic and Anaerobic Transformation Processes

Imidacloprid can be degraded under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. frontiersin.orgtandfonline.com The rate of degradation is often faster in the presence of microbial communities. For example, the half-life of imidacloprid in non-sterilized soils is significantly shorter than in sterilized soils. researchgate.net

Under aerobic conditions , bacteria such as Bacillus cereus, Pseudomonas fluorescens, and Stenotrophomonas maltophilia have been shown to degrade imidacloprid. frontiersin.orgmdpi.comresearchgate.net For example, Bacillus cereus was found to biodegrade 92% of an initial imidacloprid concentration in 11 days under aerobic conditions at a neutral pH. mdpi.com Similarly, Klebsiella pneumoniae strain BCH1 degraded approximately 78% of imidacloprid within a week at 30°C. frontiersin.org The degradation rate can be influenced by factors such as the concentration of the pesticide and the specific microbial strain. researchgate.net

Under anaerobic conditions , microbial degradation of imidacloprid also occurs. frontiersin.org Studies have shown that imidacloprid concentrations can be significantly reduced in anaerobic bioreactors. frontiersin.org For instance, in an expanded granular sludge bioreactor, a stable chemical oxygen demand and high methane (B114726) production were achieved after 30 days of degrading imidacloprid. frontiersin.org The degradation rate of some neonicotinoids has been found to be higher under anaerobic conditions compared to aerobic conditions. frontiersin.org

Identification of Degradation Metabolites

The microbial degradation of imidacloprid proceeds through several key pathways, including oxidation, nitro-reduction, and hydroxylation of the imidazolidine (B613845) ring. frontiersin.orgfrontiersin.org These processes lead to the formation of various metabolites.

Commonly identified metabolites include:

Imidacloprid-urea: Formed through the hydrolysis of the parent compound. orst.edunih.govmn.gov

6-Chloronicotinic acid (6-CNA): A major metabolite resulting from the cleavage of the imidazolidine ring. orst.edufrontiersin.orgfrontiersin.orgmdpi.com

Imidacloprid-guanidine: Formed through the reduction of the nitro group. frontiersin.orgfrontiersin.orgmdpi.com

5-Hydroxy-imidacloprid: A product of hydroxylation. orst.edumdpi.comdeswater.com

Imidacloprid-olefin: Another common metabolite. orst.edunih.govdeswater.com

Nitrosoguanidine and Imidacloprid-nitrosimine: Formed through the reduction of the nitro group. frontiersin.orgfrontiersin.org

The relative abundance of these metabolites can vary depending on the environmental conditions and the microbial populations present. frontiersin.org For example, in soil, urea is often found in the highest concentration, followed by 6-CNA, 5-hydroxy, olefin, nitrosimine, and nitroguanidine (B56551) derivatives. frontiersin.org

Table 3: Major Microbial Degradation Metabolites of Imidacloprid

| Metabolite | Formation Pathway | Reference |

|---|---|---|

| Imidacloprid-urea | Hydrolysis | orst.edunih.govmn.gov |

| 6-Chloronicotinic acid (6-CNA) | Cleavage of imidazolidine ring | orst.edufrontiersin.orgfrontiersin.orgmdpi.com |

| Imidacloprid-guanidine | Nitro-reduction | frontiersin.orgfrontiersin.orgmdpi.com |

| 5-Hydroxy-imidacloprid | Hydroxylation | orst.edumdpi.comdeswater.com |

| Imidacloprid-olefin | Degradation pathway | orst.edunih.govdeswater.com |

| Imidacloprid-nitrosimine | Nitro-reduction | frontiersin.orgfrontiersin.org |

Uptake and Translocation within Plant Systems

As a systemic insecticide, imidacloprid is designed to be absorbed and transported throughout a plant. This systemic nature allows it to protect the plant from the inside out.

The primary route of uptake is through the roots from the soil. scispace.comresearchgate.net After being absorbed by the roots, imidacloprid is translocated acropetally, meaning it moves upwards within the plant's xylem, the water-conducting tissue. scispace.comresearchgate.net This upward movement distributes the compound to the stems and leaves, where piercing-sucking insects feed. nih.gov

Studies have shown that imidacloprid can be readily taken up by various plants, including corn, lettuce, and tomato. nih.govnih.govmdpi.com The concentration of imidacloprid in plant tissues can vary depending on the plant species, the application method, and the soil type. For example, in lettuce, the highest concentration of imidacloprid was found in the shoots, followed by the roots. mdpi.com A study comparing uptake pathways in corn seedlings found that direct contact with treated seeds resulted in higher concentrations in the shoot tissues compared to uptake from the growing media via the roots. nih.gov However, the root pathway demonstrated a much higher capacity for transporting the compound into the shoots. nih.gov

Once inside the plant, imidacloprid is metabolized. Three main metabolic pathways have been identified:

Hydroxylation of the imidazolidine ring: This involves the addition of a hydroxyl group to the imidazolidine ring, followed by the elimination of water. researchgate.net

Reduction of the nitro group: The nitro group is reduced to a nitrosimine, which can then lose nitric oxide to form a guanidine (B92328) derivative. researchgate.net

Oxidative cleavage of the methylene (B1212753) bridge: This breaks the link between the two main parts of the molecule, forming 6-chloropicolyl alcohol, which is then oxidized to 6-chloronicotinic acid. researchgate.net

These metabolic processes result in a range of metabolites within the plant tissues.

Foliar Absorption and Translaminar Movement

Environmental Dissemination and Off-Site Transport

The chemical properties of imidacloprid, particularly its high water solubility, contribute to its potential for movement beyond the application site into surrounding ecosystems. mda.state.mn.usccme.ca

Imidacloprid is considered to have a high potential to leach into groundwater due to its high water solubility and persistence in soil. wikipedia.orgorst.edu This risk is particularly pronounced in areas with permeable soils and shallow water tables. wikipedia.orgny.gov Several factors influence the leaching potential of imidacloprid, including soil type, organic matter content, pH, and rainfall or irrigation patterns. scirp.orgmdpi.com

Sorption to soil particles can limit leaching, and this is generally higher in soils with more organic matter and clay content. orst.eduscirp.org Conversely, in sandy soils with low organic matter, leaching is more likely. scirp.orgscirp.org For example, in a field study with alluvial soil characterized by low organic matter and a sandy texture, imidacloprid was found to have leached to a depth of 60 cm. scirp.orgscirp.orgresearchgate.net The concentration decreased with depth, from 3.311 ppm in the top 10 cm to 0.357 ppm at 31-60 cm. scirp.orgscirp.org Laboratory column studies have also shown that imidacloprid can be mobile, with one study recovering 28.7% of the applied imidacloprid in the leachate from a 25 cm soil column. orst.edu

The presence of dissolved organic carbon can also increase imidacloprid's mobility by competing for sorption sites on soil particles, thereby enhancing its leaching potential. orst.edunih.gov The pH of the soil also plays a role, with lower adsorption and thus greater leaching potential observed in alkaline soils. scirp.org Some field trials, however, have indicated that imidacloprid does not tend to leach below the surface soil when applied to the surface. sdstate.edu

Table 2: Imidacloprid Leaching in Alluvial Soil Field Study

| Soil Depth | Imidacloprid Concentration (ppm) |

|---|---|

| 0 - 10 cm | 3.311 |

| 11 - 20 cm | 1.276 |

| 21 - 30 cm | 0.923 |

| 31 - 60 cm | 0.357 |

Imidacloprid can be transported from treated fields into surface water bodies through runoff. ccme.caontariobee.com This is a significant pathway for the contamination of aquatic ecosystems. ontariobee.complos.org The amount of runoff is influenced by factors such as rainfall intensity, soil saturation, and application methods. mda.state.mn.usny.gov Runoff collected from potato farms following rain events showed imidacloprid concentrations ranging from below the detection limit to 11.9 µg·L-1. ccme.ca

Studies have shown that only a small fraction of the applied imidacloprid may be lost through runoff under certain conditions. In one study monitoring paddy fields, less than 0.1% of the imidacloprid applied in a nursery-box treatment was lost through runoff over a 35-day period, even with 6.3 cm of rainfall. tuat.ac.jp However, because of its high water solubility, imidacloprid is considered to have a high potential for runoff, which can lead to concentrations in surface water that exceed aquatic life benchmarks. wikipedia.orgmda.state.mn.us The majority of surface water contamination is anticipated to occur via runoff following significant precipitation events. ontariobee.com

Ecological Impact Assessments on Non Target Biota

Effects on Non-Target Arthropod Communities

Exposure to sublethal concentrations of imidacloprid (B1192907) has been demonstrated to significantly alter the foraging behavior of beneficial insects. In honeybees (Apis mellifera), imidacloprid can impair learning and memory, which are crucial for successful foraging. plos.org Studies have shown that exposure to this insecticide can reduce gustatory sensitivity and impair associative learning. plos.org Foraging activity can be significantly reduced, and the duration of foraging flights can be prolonged. plos.org For example, three days after exposure to sucrose (B13894) spiked with imidacloprid, the foraging activity of honeybees dropped dramatically. researchgate.net

Specifically, in the Asian honeybee (Apis cerana), imidacloprid has been found to reduce food collection, with a notable decrease in the number of foragers returning to a food source and the amount of nectar collected. nih.gov Furthermore, sublethal concentrations can impair a bee's ability to assess danger, increasing the likelihood of visiting a food source where a predator is present. nih.gov In the case of the red imported fire ant (Solenopsis invicta), low concentrations of imidacloprid surprisingly increased consumption of sugar water and digging activity, while higher sublethal doses suppressed these behaviors. oup.com For the western harvester ant, environmentally relevant levels of imidacloprid led to significant reductions in foraging success. researchgate.net

Imidacloprid can also affect the host-searching and courtship behaviors of parasitoid wasps, such as Leptopilina drosophilae, by downregulating the expression of certain chemoreception genes. nih.gov In some instances, beneficial insects like green lacewings have been observed not to avoid nectar from plants treated with imidacloprid. orst.edu

Table 1: Effects of Imidacloprid on Insect Foraging and Behavior

| Species | Effect | Finding | Citation |

|---|---|---|---|

| Apis mellifera (Honeybee) | Learning & Memory | Impaired associative learning and memory. | plos.org |

| Apis mellifera (Honeybee) | Foraging Activity | Significant reduction in foraging activity and longer foraging flights. | plos.org |

| Apis cerana (Asian Honeybee) | Food Collection | Reduced number of returning foragers and less nectar collected. | nih.gov |

| Apis cerana (Asian Honeybee) | Risk Assessment | Increased probability of visiting a dangerous food source. | nih.gov |

| Solenopsis invicta (Red Imported Fire Ant) | Foraging & Digging | Increased activity at very low doses, suppressed at higher sublethal doses. | oup.com |

| Leptopilina drosophilae (Parasitoid Wasp) | Host-searching & Courtship | Impaired behaviors due to altered chemoreception gene expression. | nih.gov |

| Green Lacewing | Nectar Avoidance | Did not avoid nectar of plants grown in imidacloprid-treated soil. | orst.edu |

For the solitary bee Osmia lignaria, exposure to imidacloprid resulted in a 42% reduction in surviving offspring compared to unexposed controls. royalsocietypublishing.org Furthermore, the negative effects of imidacloprid exposure can carry over across years, impacting the reproductive capacity of subsequent generations. pnas.org In honeybee colonies, while low doses of imidacloprid may not immediately affect the lifespan of adult bees, they can have subtle but clear consequences for colony dynamics. plos.org After 40 days of exposure, colonies exposed to higher concentrations of imidacloprid showed significantly less population growth compared to control colonies. plos.org High concentrations have also been linked to queen loss. researchgate.net

Research on the stingless bee Melipona quadrifasciata anthidioides has shown that imidacloprid exposure during the larval stage can lead to high mortality and sublethal effects that impair brain development and mobility in young adults, which can compromise colony survival. plos.org For the predatory stink bug Podisus nigrispinus, imidacloprid exposure led to a decrease in oviposition, although the fertility of the eggs was not affected. scielo.org.co

Table 2: Impact of Imidacloprid on Reproduction and Colony Dynamics

| Species | Effect | Finding | Citation |

|---|---|---|---|

| Bombus impatiens (Bumblebee) | Survival & Reproduction | Disrupted survival and reproductive patterns. | beyondpesticides.org |

| Bombus terrestris (Bumblebee) | Fecundity | Dose-dependent decline in brood production. | nih.gov |

| Osmia lignaria (Solitary Bee) | Offspring Survival | 42% reduction in surviving offspring. | royalsocietypublishing.org |

| Apis mellifera (Honeybee) | Colony Growth | Significantly reduced population growth after 40 days of exposure. | plos.org |

| Melipona quadrifasciata anthidioides (Stingless Bee) | Larval Development | High mortality and impaired brain development and mobility in adults. | plos.org |

| Podisus nigrispinus (Predatory Stink Bug) | Oviposition | Decreased number of eggs laid per day. | scielo.org.co |

Exposure to imidacloprid can induce immunological and physiological stress in beneficial insects. In honeybees, even sublethal doses can handicap longevity, health status, and social behavior by deteriorating immunity and other physiological mechanisms. mdpi.com Imidacloprid has been shown to decrease the levels of antimicrobial peptides (AMPs) in the hemolymph and reduce the encapsulation response, which is linked to a reduction in hemocytes and prophenoloxidase. nih.gov Exposure to imidacloprid can also alter the honeybee immune system, potentially increasing susceptibility to pathogens and parasites. mdpi.com

Physiologically, imidacloprid can induce oxidative stress in honeybees. elifesciences.org It can also severely reduce the bodily levels of essential electrolytic and enzymatic bioelements such as potassium, sodium, calcium, magnesium, iron, and zinc, while increasing the levels of others like tin and chromium. mdpi.com Furthermore, imidacloprid has been found to disrupt the regulation of larval molting and nutrient energy metabolism, leading to developmental delays in honeybees. elifesciences.org

Table 3: Immunological and Physiological Responses to Imidacloprid

| Species | Response | Finding | Citation |

|---|---|---|---|

| Apis mellifera (Honeybee) | Immunity | Decreased antimicrobial peptides and encapsulation response. | nih.gov |

| Apis mellifera (Honeybee) | Pathogen Susceptibility | Altered immune system, potentially increasing susceptibility to pathogens. | mdpi.com |

| Apis mellifera (Honeybee) | Oxidative Stress | Induction of oxidative stress. | elifesciences.org |

| Apis mellifera (Honeybee) | Bioelement Levels | Severe reduction in essential electrolytic and enzymatic bioelements. | mdpi.com |

| Apis mellifera (Honeybee) | Larval Development | Disruption of molting regulation and nutrient energy metabolism. | elifesciences.org |

Imidacloprid exhibits varying levels of acute and chronic toxicity to different non-target beneficial insects.

Lacewings: Green lacewings that fed on the nectar of plants grown in imidacloprid-treated soil showed lower survival rates than those that did not. orst.edu Laboratory studies on the larval stages of the green lacewing, Chrysoperla sp., determined an LC50 (lethal concentration for 50% of the population) of 0.013. researchgate.net

Ladybugs: Ladybugs that consumed aphids from plants grown in imidacloprid-treated soil experienced reduced survival and reproduction. orst.edu For the two-spot ladybird, Adalia bipunctata, imidacloprid was highly toxic to the larval stage through both residual and ingestion exposure but resulted in very low adult mortality when ingested through contaminated prey. researchgate.net In contrast, another study on the ladybird Hippodamia variegata found that a concentration of 0.72 g/L of imidacloprid was lethal to adults. nih.gov

Parasitoid Wasps: Imidacloprid can have both lethal and sublethal effects on parasitoid wasps when they are exposed to environmental residues or contaminated food sources. farmlandbirds.net For the aphid parasitoid Aphidius colemani, imidacloprid compromised adult longevity and aphid parasitism. researchgate.net Increasing concentrations of imidacloprid led to reduced progeny production. researchgate.net In a study on two parasitoid species of the tobacco budworm, imidacloprid treatment significantly affected the rate of parasitism by Toxoneuron nigriceps but not by Campoletis sonorensis. farmlandbirds.net Sublethal doses of imidacloprid have also been shown to disrupt olfactory host and mate finding in the parasitoid wasp Nasonia vitripennis. uni-regensburg.de

Table 4: Toxicity of Imidacloprid to Specific Beneficial Insects

| Taxon | Species | Effect | Finding | Citation |

|---|---|---|---|---|

| Lacewing | Chrysoperla sp. | Survival | Lower survival when feeding on nectar from treated plants. LC50 of 0.013 for larvae. | orst.eduresearchgate.net |

| Ladybug | Adalia bipunctata | Toxicity | Highly toxic to larvae; low mortality in adults from ingesting contaminated prey. | researchgate.net |

| Ladybug | Hippodamia variegata | Survival and Reproduction | Reduced survival and reproduction when consuming aphids from treated plants. 0.72 g/L was lethal to adults. | orst.edunih.gov |

| Parasitoid Wasp | Aphidius colemani | Longevity and Parasitism | Compromised adult longevity and reduced parasitism and progeny production. | researchgate.net |

| Parasitoid Wasp | Toxoneuron nigriceps | Parasitism Rate | Significant reduction in parasitism rate. | farmlandbirds.net |

| Parasitoid Wasp | Nasonia vitripennis | Behavior | Disrupted olfactory host and mate finding. | uni-regensburg.de |

The application of imidacloprid can lead to significant changes in the structure of broader non-target invertebrate communities in both terrestrial and aquatic ecosystems.

In terrestrial environments, particularly in the soil, imidacloprid can pose a risk to soil invertebrates. cdnsciencepub.comcdnsciencepub.com Studies have shown that imidacloprid is more toxic than the neonicotinoid thiacloprid (B134840) to several soil invertebrate species, with the springtail Folsomia candida and the earthworm Eisenia andrei being among the most sensitive. nih.govboerenlandvogels.nl While some field studies have found no significant difference in the abundance or diversity of soil microarthropod communities after imidacloprid application, others have noted negative correlations between imidacloprid concentrations in the soil and the abundance of certain groups like Collembola and mites. cdnsciencepub.com

In aquatic ecosystems, imidacloprid pollution has been linked to a decline in the abundance of insects and other invertebrates. uu.nl Aquatic invertebrates are particularly susceptible as they often cannot avoid exposure to water-soluble compounds. A significant negative relationship has been observed between the abundance of macro-invertebrates and the concentration of imidacloprid in surface water. nih.gov Long-term alterations in aquatic invertebrate community structure have been noted even after a single pulse of contamination. nih.gov Sensitive taxa like the mayfly Callibaetis pictus and the dipteran Chironomus sp. have shown population declines due to imidacloprid treatment. nih.gov The effects of imidacloprid can cascade through the ecosystem, as insect larvae serve as prey for other species.

Table 5: Imidacloprid's Impact on Non-Target Invertebrate Communities

| Ecosystem | Organism Group | Effect | Finding | Citation |

|---|---|---|---|---|

| Terrestrial (Soil) | Folsomia candida (Springtail), Eisenia andrei (Earthworm) | Toxicity | Highly sensitive to imidacloprid, with low LC50 and EC50 values for survival and reproduction. | nih.govboerenlandvogels.nl |

| Terrestrial (Soil) | Microarthropods (Collembola, Mites) | Abundance | Negative correlation between soil imidacloprid concentration and abundance. | cdnsciencepub.com |

| Aquatic | Macro-invertebrates | Abundance | Significant negative relationship between abundance and imidacloprid concentration in surface water. | nih.gov |

| Aquatic | Callibaetis pictus (Mayfly), Chironomus sp. (Diptera) | Population | Population declines caused by imidacloprid treatment. | nih.gov |

| Aquatic | Zooplankton | Abundance | Zooplankton communities exposed to imidacloprid were significantly less abundant. | nih.gov |

Impact on Beneficial Insects and Pollinators

Immunological and Physiological Stress Responses

Impact on Soil Microbial Ecosystems

Research indicates that imidacloprid can induce notable shifts in the composition and diversity of soil microbial communities. nih.govnih.gov The extent of these changes often depends on the concentration of the insecticide and the specific characteristics of the soil. mdpi.com

It is important to note that the impact of imidacloprid can be transient, particularly at field-recommended application rates, with microbial communities showing potential for recovery over time. mdpi.comcapes.gov.br Nevertheless, higher concentrations of the insecticide tend to exert more pronounced and lasting effects on the structure of these vital soil communities. nih.govcapes.gov.br

Table 1: Observed Changes in Soil Microbial Phyla and Genera Due to Imidacloprid Exposure

| Microbial Group | Phylum/Genus | Observed Effect | Reference |

| Bacteria | Bacteroidota | Decrease | mdpi.com |

| Bacteria | Myxococcota | Decrease | mdpi.com |

| Bacteria | Actinobacteriota | Increase | mdpi.com |

| Bacteria | Gram-negative bacteria | Decrease | researchgate.net |

| Bacteria | Sphingomonas | Affected | nih.gov |

| Bacteria | Streptomyces | Affected | nih.gov |

| Bacteria | Terrabacter | Affected | nih.gov |

| Fungi | Basidiomycota | Decrease | mdpi.com |

| Fungi | Ascomycota | Increase | mdpi.com |

| Fungi | Apiotrichum | Affected | nih.gov |

| Fungi | Gamsia | Affected | nih.gov |

| Fungi | Humicola | Affected | nih.gov |

Imidacloprid can exert significant influence on both the biomass and metabolic activity of soil microorganisms. Studies have shown that higher concentrations of imidacloprid can lead to a reduction in total microbial biomass, as well as the biomass of specific groups like bacteria and fungi. nih.gov This decrease in biomass suggests an inhibitory effect on the growth and proliferation of these microorganisms. nih.gov

Furthermore, the application of imidacloprid has been shown to inhibit the activity of several key soil enzymes, including dehydrogenase, phosphomonoesterase, and urease. mdpi.comnih.gov These enzymes are crucial for various biochemical processes in the soil. However, not all enzymatic activities are suppressed; for example, arginine deaminase activity has been observed to increase in the presence of imidacloprid. mdpi.comnih.gov

Table 2: Impact of Imidacloprid on Soil Microbial Biomass and Activity

| Parameter | Observed Effect | Reference |

| Total Microbial Biomass | Decrease at high concentrations | nih.gov |

| Bacterial Biomass | Decrease at high concentrations | nih.gov |

| Fungal Biomass | Decrease at high concentrations | nih.gov |

| Metabolic Activity (Overall) | Decrease | nih.govmdpi.com |

| Substrate-Induced Respiration (SIR) | Decrease | mdpi.com |

| Dehydrogenase Activity | Inhibition | mdpi.comnih.gov |

| Phosphomonoesterase Activity | Inhibition | mdpi.comnih.gov |

| Urease Activity | Inhibition | mdpi.comnih.gov |

| Arginine Deaminase Activity | Enhancement | mdpi.comnih.gov |

Research has shown that imidacloprid can negatively impact key bacterial groups involved in nitrogen cycling, including nitrifying and nitrogen-fixing bacteria. nih.govnih.gov This can lead to alterations in the concentrations of different nitrogen forms in the soil. For instance, a decrease in nitrate (B79036) (NO3-) concentrations has been observed in imidacloprid-treated soils. nih.gov Conversely, an increase in ammonium (B1175870) (NH4+) concentration has been noted, particularly at higher application rates of the insecticide. nih.gov

The inhibition of nitrification, the process of converting ammonium to nitrate, is a significant concern as it can affect the primary form of nitrogen available for plant uptake. mdpi.com While some studies suggest that ammonification (the conversion of organic nitrogen to ammonium) is less sensitive, it can still be reduced at higher doses of imidacloprid. mdpi.com The disruption of these processes highlights the potential for imidacloprid to interfere with soil fertility and nutrient dynamics. nih.gov

Table 3: Effects of Imidacloprid on Nitrogen Transformation Processes

| Process/Component | Observed Effect | Reference |

| Nitrifying Bacteria | Sensitive/Inhibited | nih.govnih.gov |

| Nitrogen-Fixing Bacteria | Sensitive/Inhibited | nih.govnih.gov |

| Nitrification | Inhibition at higher rates | mdpi.com |

| Nitrate (NO3-) Concentration | Decrease | nih.gov |

| Ammonium (NH4+) Concentration | Increase at higher rates | nih.gov |

Effects on Microbial Biomass and Metabolic Activity

Effects on Avian Species

The widespread use of imidacloprid has raised concerns about its potential impacts on avian populations. These effects can be both indirect, stemming from disruptions in the food web, and direct, resulting from exposure to the chemical itself.

A significant indirect pathway through which imidacloprid can affect insectivorous birds is by reducing their primary food source: insects. smithsonianmag.comtheecologist.org The insecticide's effectiveness against a broad spectrum of insect pests can lead to a decline in insect populations in and around agricultural areas. theecologist.org

Studies have found a correlation between higher concentrations of imidacloprid in surface water and declines in local populations of common insectivorous birds, such as starlings and swallows. smithsonianmag.comunderstandinganimalresearch.org.ukyoutube.com In some areas, bird populations were observed to decline by an average of 3.5 percent annually where imidacloprid concentrations exceeded certain levels. theecologist.orgunderstandinganimalresearch.org.uk This suggests that the depletion of insect prey can have a cascading effect up the food chain, leading to reduced breeding success, malnourishment, and ultimately, population declines in birds that rely on these insects for sustenance. smithsonianmag.comtheecologist.org The decline in prey abundance can impact not only adult birds but also the feeding of their broods. researchgate.net

Table 4: Correlation Between Imidacloprid and Insectivorous Bird Declines

| Observation | Finding | Reference |

| Population Trends | Declines in common insectivorous bird populations (e.g., starlings, swallows) correlated with high imidacloprid concentrations in surface water. | smithsonianmag.comunderstandinganimalresearch.org.ukyoutube.com |

| Rate of Decline | Average annual decline of 3.5% in bird populations in areas with imidacloprid concentrations over 20 nanograms per liter. | theecologist.orgunderstandinganimalresearch.org.uk |

| Proposed Mechanism | Reduction of insect food sources leading to malnourishment, reduced breeding success, and population decline. | smithsonianmag.comtheecologist.org |

Birds can be directly exposed to imidacloprid through various routes, including the ingestion of treated seeds, consumption of contaminated insects, or contact with contaminated water and soil. beyondpesticides.orgwur.nl Such direct exposure can lead to a range of physiological and reproductive consequences. nih.gov

Studies have shown that even sub-lethal exposure to imidacloprid can have detrimental effects on birds. mdpi.com These can include neurobehavioral alterations, immunotoxicity, and impaired growth and development. mdpi.com For instance, exposure has been linked to reduced plasma concentrations of lipids and proteins in partridges. beyondpesticides.org Furthermore, research has indicated that imidacloprid can cause alterations in the thyroid gland, potentially impacting thyroid homeostasis and reproduction. beyondpesticides.org

Reproductive success can also be compromised. Studies have documented reduced hatching rates and smaller brood sizes in birds exposed to imidacloprid. beyondpesticides.org In some cases, a higher concentration of imidacloprid in nests has been associated with a greater number of unhatched eggs. isip.de These findings underscore the potential for direct imidacloprid exposure to negatively affect avian physiology and contribute to population declines. wur.nlnih.gov

Table 5: Documented Physiological and Reproductive Effects of Imidacloprid on Birds

| Effect Category | Specific Observation | Reference |

| Physiological | Alterations in the thyroid gland | beyondpesticides.org |

| Reduced plasma concentrations of lipids and proteins | beyondpesticides.org | |

| Neurobehavioral abnormalities and immunotoxicity | mdpi.com | |

| Oxidative stress and lipid peroxidation | mdpi.com | |

| Reproductive | Reduced hatching rate | beyondpesticides.org |

| Smaller brood size | beyondpesticides.org | |

| Increased number of unhatched eggs | isip.de | |

| Reduced reproductive efficiency | mdpi.com |

Migratory Behavior Alterations

Aquatic Ecotoxicology

Acute and Chronic Effects on Aquatic Invertebrates

Imidacloprid is classified as very highly toxic to aquatic invertebrates on an acute exposure basis. epa.gov Aquatic insects are particularly sensitive compared to other invertebrates like crustaceans. epa.govru.nl Studies have demonstrated that imidacloprid pollution in surface water is negatively correlated with the abundance of macro-invertebrates. plos.org Significant population declines have been observed in sensitive taxa such as mayflies (Ephemeroptera), caddisflies (Trichoptera), and non-biting midges (Chironomidae) at environmentally relevant concentrations. plos.orgimdea.org

Acute toxicity tests have established 48-hour LC50 (the concentration lethal to 50% of a test population) values that vary among species, with ostracods being more sensitive than cladocerans like Daphnia magna. plos.org However, standard test organisms like Daphnia magna are often orders of magnitude less sensitive than many aquatic insects, suggesting that established water quality benchmarks may not be sufficiently protective for more sensitive species. beyondpesticides.orgfrontiersin.org

Chronic exposure poses an even greater risk. Long-term, low-level exposure to imidacloprid has been shown to reduce the survival and growth of invertebrates such as Chironomus tentans and Hyalella Azteca. plos.org The ratio of acute-to-chronic toxicity can be very large; for example, the LC50 for the mayfly Cloeon dipterum is 800 times lower when exposed for 28 days compared to a standard short-term test. frontiersin.org This indicates that even concentrations considered safe based on acute data can have severe long-term impacts on invertebrate populations. ru.nlxerces.org

Table 4: Acute and Chronic Effects of Imidacloprid on Aquatic Invertebrates

| Species/Group | Effect | Research Findings | Citation |

|---|---|---|---|

| Aquatic Insects (general) | High Acute & Chronic Toxicity | Aquatic insects are the most sensitive group to imidacloprid. Chronic exposure to low levels can lead to decreased survival. | epa.govbeyondpesticides.org |

| Mayfly (Cloeon dipterum) | High Chronic Sensitivity | The acute-to-chronic toxicity ratio was found to be 800, indicating much higher toxicity with prolonged exposure. | frontiersin.org |

| Chironomus tentans & Hyalella Azteca | Reduced Survival and Growth | Chronic low-level exposure reduced survival and growth in these species. | plos.org |

| Various Macro-invertebrates | Population Decline | A significant negative relationship was found between macro-invertebrate abundance and imidacloprid concentration in surface water. | plos.org |

Sublethal Impacts on Aquatic Organism Physiology and Development

Beyond direct mortality, sublethal concentrations of imidacloprid can cause a range of physiological and developmental problems in aquatic organisms. These effects include changes in feeding behavior, growth inhibition, impaired mobility, and altered development. xerces.orgoup.com For example, the amphipod Gammarus pulex exposed to a constant low concentration of imidacloprid exhibited reduced feeding activity and lipid content, leading to starvation and mortality. nih.gov In fish, exposure has been linked to reduced growth rates and damage to internal organs. jifro.ir

Physiological processes are also significantly affected. In freshwater shrimp, imidacloprid exposure led to immobilization, a reduced heart rate, and decreased gill ventilation. mdpi.com For fish, sublethal concentrations can induce oxidative stress and DNA damage. nih.govmdpi.comresearchgate.net Studies on the early life stages of fish like the Japanese medaka have shown that imidacloprid can cause deformities, lesions, and growth inhibition. researchgate.net

Developmental processes such as molting in arthropods can be disrupted. mdpi.com In mayfly nymphs, imidacloprid exposure negatively affected molting frequency. mdpi.comtandfonline.com For insects like the non-biting midge Chironomus riparius, low concentrations of imidacloprid significantly reduced growth, development rates, and the emergence ratio of adults. These sublethal effects can have profound consequences for the fitness of individuals and the stability of populations, ultimately impacting the entire aquatic ecosystem. beyondpesticides.org

Table 5: Sublethal Physiological and Developmental Impacts of Imidacloprid on Aquatic Organisms

| Species/Group | Impact | Research Findings | Citation |

|---|---|---|---|

| Gammarus pulex (Amphipod) | Feeding Behavior | Reduced feeding activity and lipid content, leading to starvation. | nih.gov |

| Chironomus riparius (Midge) | Growth & Development | Significantly reduced growth, development rates, and emergence ratio. | |

| Mayfly Nymphs (Deleatidium spp.) | Molting | Negatively affected molting frequency. | mdpi.comtandfonline.com |

| Freshwater Shrimp (Caridina nilotica) | Physiology & Mobility | Caused immobilization, reduced heart rate, and decreased gill ventilation. | mdpi.com |

| Fish (e.g., Labeo rohita, Oryzias latipes) | Growth & Development | Impaired growth, caused internal organ damage, and led to developmental deformities in early life stages. | jifro.irresearchgate.net |

Molecular and Evolutionary Ecology of Imidacloprid Resistance

Mechanisms of Insect Resistance to Imidacloprid (B1192907)

Insects have evolved a multi-faceted defense against Imidacloprid, primarily through three recognized mechanisms: modification of the insecticide's target site, enhanced metabolic breakdown of the compound, and behavioral avoidance. ahdb.org.uk These mechanisms can occur alone or, more commonly, in combination, leading to higher levels of resistance. researchgate.net

Target-Site Insensitivity (e.g., nAChR modifications)

Target-site resistance arises from genetic mutations that alter the nicotinic acetylcholine (B1216132) receptor (nAChR), the direct target of Imidacloprid. researchgate.netpjoes.com These modifications reduce the binding affinity of Imidacloprid to the receptor, thereby diminishing its insecticidal effect. pjoes.com

Several types of nAChR modifications have been identified in resistant insect populations:

Point Mutations: A single nucleotide polymorphism (SNP) can lead to an amino acid substitution in the nAChR protein structure. researchgate.net For example, a specific point mutation in the nAChR β1 subunit at amino acid position 81 (R81T) has been linked to Imidacloprid resistance. jst.go.jp However, this specific mutation is not universally present in all resistant populations, as seen in the melon thrips (Thrips palmi), where resistant strains did not possess the R81T mutation, suggesting other mechanisms were at play. jst.go.jp

Changes in Subunit Expression: Resistance can also be conferred by quantitative changes in the expression of nAChR subunit genes. nih.govnih.gov In a resistant strain of the brown planthopper (Nilaparvata lugens), a decrease in the mRNA and protein levels of the Nlα8 subunit was associated with reduced sensitivity to Imidacloprid. nih.gov Similarly, low expression levels of the Boα1 and Boβ1 subunits were linked to resistance in the fungus gnat Bradysia odoriphaga. nih.gov Conversely, in some highly resistant populations of B. odoriphaga, while certain subunits like α1 and β1 were downregulated, others such as α3 and α8 were significantly upregulated. nih.gov This differential regulation highlights the complexity of target-site modifications.

These modifications at the target site can confer significant levels of resistance and are a critical factor in the evolution of insensitivity to neonicotinoids. researchgate.netnih.gov

Enhanced Metabolic Detoxification Pathways (e.g., Cytochrome P450)

Metabolic resistance is a primary defense mechanism where insects utilize detoxification enzymes to break down Imidacloprid into less toxic metabolites before it can reach its target site. ahdb.org.ukfrontiersin.org The overexpression of genes encoding these enzymes is a common feature in resistant populations. frontiersin.org The main enzyme family implicated in Imidacloprid resistance is the Cytochrome P450 monooxygenases (P450s). jst.go.jpplos.org

Role of Cytochrome P450s: P450s are a large and diverse group of enzymes that metabolize a wide range of foreign compounds, including insecticides. frontiersin.org Enhanced P450 activity, often through the overexpression of specific P450 genes, is a key mechanism of resistance. jst.go.jpmdpi.com For instance, the overexpression of the CYP6CM1 gene is a major factor in Imidacloprid resistance in the whitefly Bemisia tabaci. mdpi.commdpi.com In Drosophila melanogaster, both Cyp6g1 and Cyp6g2 have been shown to confer resistance by metabolizing Imidacloprid into 5-hydroxyimidacloprid. nih.gov

Specific P450 Genes: Research has identified several P450 genes associated with Imidacloprid resistance across different insect species. In the brown planthopper (Nilaparvata lugens), CYP6ER1 is overexpressed in resistant strains. mdpi.comnih.gov The overexpression of CYP4C71 is linked to Imidacloprid metabolism in Laodelphax striatellus. mdpi.com Synergist bioassays using piperonyl butoxide (PBO), a known inhibitor of P450s, can help confirm the role of these enzymes. A significant increase in insecticide efficacy after PBO application points to P450-mediated detoxification. jst.go.jpresearchgate.net

Other Enzyme Families: While P450s are the most prominent, other enzyme families like glutathione (B108866) S-transferases (GSTs) and carboxylesterases (CarEs) can also contribute to metabolic resistance against Imidacloprid in some species. frontiersin.orgplos.org

The table below summarizes key Cytochrome P450 genes that have been implicated in Imidacloprid resistance in various insect species.

| P450 Gene | Insect Species | Reference |

|---|---|---|

| CYP6CM1 | Bemisia tabaci (Whitefly) | mdpi.commdpi.com |

| CYP6ER1 | Nilaparvata lugens (Brown Planthopper) | mdpi.comnih.gov |

| Cyp6g1 / Cyp6g2 | Drosophila melanogaster (Vinegar Fly) | nih.gov |

| CYP4C71 | Laodelphax striatellus (Small Brown Planthopper) | mdpi.com |

| CYP6Y3 | Myzus persicae (Green Peach Aphid) | nih.gov |

| CYP353D1v2 | Laodelphax striatellus (Small Brown Planthopper) | nih.gov |

Behavioral Resistance Adaptations

Behavioral resistance is an evolved adaptation where insects avoid contact with the insecticide. naturepest.comprofessionalpestmanager.com This can involve detecting the toxicant and actively avoiding treated surfaces or food sources. naturepest.com This mechanism is particularly relevant for insecticides used in baits.

Studies on the house fly (Musca domestica) have provided significant insights into behavioral resistance to Imidacloprid. researchgate.netprofessionalpestmanager.com Resistant house flies can recognize and preferentially avoid food treated with high concentrations of Imidacloprid, especially when an untreated food source is available. naturepest.com This avoidance behavior is concentration-dependent, with flies consuming low concentrations but showing reduced feeding at higher levels. naturepest.com Research has shown that this resistance is specific to Imidacloprid itself and not other components of a bait matrix. nih.gov The ability to rapidly select for either behavioral resistance or susceptibility in laboratory settings suggests that the genetic basis for this trait is present in wild populations. nih.gov The inheritance of this trait appears to be polygenic. nih.gov While physiological resistance mechanisms often confer cross-resistance to other insecticides in the same class, behavioral resistance can be highly specific. For example, house flies showing behavioral resistance to Imidacloprid did not necessarily avoid other neonicotinoids like acetamiprid (B1664982) or thiamethoxam (B1682794). professionalpestmanager.com

Microbial Resistance and Degradation Enzyme Evolution

Microorganisms in soil and water play a crucial role in the environmental fate of Imidacloprid through biodegradation. researchgate.netnih.gov This process is considered an environmentally friendly means of remediation. nih.gov Several microbial species have been identified that can degrade Imidacloprid, and there is evidence for the evolution of specific degradation enzymes within these communities. researchgate.netnih.gov

A variety of bacteria and some fungi have been characterized for their ability to biodegrade Imidacloprid. mdpi.comnih.gov These include species from the genera Bacillus, Pseudoxanthomonas, Mycobacterium, Rhizobium, Rhodococcus, Stenotrophomonas, Leifsonia, and Hymenobacter. researchgate.netnih.govresearchgate.net The fungus Aspergillus terreus has also been noted for its degradation capabilities. nih.govfrontiersin.org

The primary microbial degradation pathways for Imidacloprid are oxidation and nitro-reduction. frontiersin.org A key step in the breakdown is often hydroxylation, which has been linked to the activity of microbial cytochrome P450 enzymes. researchgate.net For example, in Hymenobacter latericoloratus, the degradation of Imidacloprid was hindered by a P450 inhibitor. researchgate.net The degradation can lead to various metabolites, including imidacloprid urea (B33335), 6-chloronicotinic aldehyde, and 6-chloronicotinic acid (6-CNA). frontiersin.org While some bacteria can degrade Imidacloprid, the complete mineralization of the compound is not always achieved, and some metabolites, like 6-CNA, can be more persistent or toxic than the parent compound. frontiersin.orgcsumb.edu However, the discovery of bacteria capable of degrading 6-CNA suggests that complete breakdown is possible. csumb.edu The genes responsible for Imidacloprid degradation are not yet fully understood, but research into the genomics of remediating bacteria is ongoing to identify common genetic elements and enzymes, such as nitrile hydratase and aldehyde oxidase, which may be involved. csumb.edu

The following table lists some of the microbial genera known to be involved in the degradation of Imidacloprid.

| Microbial Genus | Reference |

|---|---|

| Bacillus | researchgate.netnih.gov |

| Pseudoxanthomonas | researchgate.netnih.gov |

| Mycobacterium | researchgate.netnih.gov |

| Rhizobium | researchgate.netnih.gov |

| Rhodococcus | researchgate.netnih.gov |

| Stenotrophomonas | researchgate.netnih.gov |

| Hymenobacter | researchgate.net |

| Leifsonia | researchgate.netfrontiersin.org |

| Aspergillus (Fungus) | nih.govfrontiersin.org |

Ecological and Evolutionary Consequences of Resistance Development

The evolution of Imidacloprid resistance has significant ecological and evolutionary consequences that extend beyond the target pest populations. These include fitness costs associated with resistance, the potential for cross-resistance to other insecticides, and broader impacts on ecosystem functions.

Fitness Costs: In the absence of insecticide pressure, resistance mechanisms can be disadvantageous to the insect. nih.gov Numerous studies have documented fitness costs in resistant genotypes, which may manifest as slower development, reduced longevity, and lower fecundity compared to their susceptible counterparts. nih.gov For example, Imidacloprid-resistant melon aphids (Aphis gossypii) exhibited prolonged developmental stages and significantly reduced longevity and fecundity. nih.gov These fitness costs are crucial as they can limit the spread of resistant populations when the selective pressure from the insecticide is removed. nih.gov

Cross-Resistance: The evolution of resistance to one insecticide can sometimes confer resistance to other, chemically related insecticides, a phenomenon known as cross-resistance. researchgate.net This is a major concern for pest management, as it can render entire classes of insecticides ineffective. Metabolic resistance, particularly that mediated by broad-spectrum enzymes like P450s, is a common cause of cross-resistance. researchgate.net For instance, a laboratory-selected strain of Bemisia tabaci with high resistance to Imidacloprid also showed high levels of cross-resistance to other neonicotinoids. researchgate.net Understanding cross-resistance patterns is essential for designing effective insecticide rotation strategies. researchgate.net

Ecological Impacts: The widespread use of Imidacloprid and the subsequent development of resistance can have cascading effects on ecosystems. The application of Imidacloprid can negatively affect non-target organisms, including beneficial insects and soil microbes. nih.govetsu.edu It can reduce the biomass and alter the community structure of soil microorganisms, and negatively impact soil enzyme activities crucial for nutrient cycling. nih.gov For non-target invertebrates like earthworms, Imidacloprid exposure can lead to altered burrowing and feeding behaviors, which in turn affects soil structure and decomposition services. etsu.edu The evolution of resistance in pest populations necessitates the development of new pesticides, creating a cycle of escalating chemical use and further selection for resistance. etsu.edu This evolutionary arms race has substantial economic consequences, including increased pest management costs and crop yield losses. agpest.com.aubiorxiv.org

Advanced Analytical Methodologies for Imidacloprid Quantification

Chromatographic Techniques for Environmental and Biological Matrices

Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating and quantifying imidacloprid (B1192907) and its metabolites from complex matrices. High-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and gas chromatography-mass spectrometry (GC-MS) are the most prominent methods employed.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a widely utilized technique for the determination of imidacloprid in various samples, including water, soil, and agricultural products. core.ac.ukresearchgate.net HPLC systems coupled with ultraviolet (UV) or diode-array detectors (DAD) offer reliable and cost-effective analysis. researchgate.netcabidigitallibrary.org The method's preference over gas chromatography stems from the low volatility and thermal instability of imidacloprid. cabidigitallibrary.org

Several studies have demonstrated the efficacy of HPLC for imidacloprid residue analysis. For instance, a method for analyzing imidacloprid in water and soil utilized a C18 column with a mobile phase of acetonitrile (B52724) and water, achieving detection at 270 nm. core.ac.ukcabidigitallibrary.org Another study successfully determined imidacloprid residues in vegetables and fruits using HPLC with diode-array detection. core.ac.uk The development of Ultra-High-Performance Liquid Chromatography (UHPLC) has further enhanced the speed and resolution of analysis, reducing solvent consumption and analysis time. cabidigitallibrary.org

Below is a table summarizing key parameters from various HPLC methods for imidacloprid determination:

| Parameter | Method 1 bas.bg | Method 2 core.ac.uk | Method 3 cabidigitallibrary.org |

| Matrix | River Water | Water | Rice |

| Column | C18 (150 × 4.6 mm) | C18 (250mm × 4.6 mm, 5 µm) | C18 (short and narrow) |

| Mobile Phase | Methanol/Water (70:30, v/v) | Acetonitrile/Water (4:1, v/v) | Acetonitrile/Water (2:8) |

| Flow Rate | 0.5 mL/min | 1.5 mL/min | 0.1 mL/min |

| Detection | UV at 205 nm | UV at 220 nm | UV at 270 nm |

| LOD | 0.51 µg/L | 0.5 ppb | 0.001 mg/L |

| LOQ | 1.50 µg/L | 0.4 ppb | 0.003 mg/L |

| Recovery | 98.6% - 101.6% | 97.6% - 101.5% | Not Specified |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For trace-level analysis of imidacloprid and its metabolites, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. gerstel.comresearchgate.net This technique offers superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the precise mass identification of tandem mass spectrometry. tuat.ac.jp LC-MS/MS is particularly valuable for analyzing complex matrices like honey, milk, soil, and various plant tissues where low detection limits are essential. gerstel.comresearchgate.netmdpi.com

A typical LC-MS/MS method involves electrospray ionization (ESI) as the interface between the LC and the mass spectrometer. tuat.ac.jp The selection of specific precursor and product ions in multiple reaction monitoring (MRM) mode allows for highly selective quantification, minimizing interferences from the sample matrix. tuat.ac.jp For example, in the analysis of paddy water and soil, the product ion at m/z 209 was selected for quantifying imidacloprid. tuat.ac.jp

The application of LC-MS/MS has been demonstrated in numerous studies. A method for analyzing seven neonicotinoids, including imidacloprid, in milk samples achieved a limit of detection as low as 0.004–0.15 μg/kg. mdpi.com Another study on honey samples reported recovery rates of 94.1% for imidacloprid. gerstel.com

Here is a table showcasing the performance of LC-MS/MS methods in different matrices:

| Parameter | Method 1 tuat.ac.jp | Method 2 mdpi.com | Method 3 nih.gov |

| Matrix | Paddy Water & Soil | Commercial Milk | Maize & Soil |

| Technique | LC/ESI-MS/MS | UHPLC-MS/MS | LCMS-MS |

| LOD | Water: 0.3 µg/L, Soil: 0.5 µg/kg | 0.004–0.15 μg/kg | Not Specified |

| LOQ | Not Specified | 0.01–0.36 μg/kg | Not Specified |

| Recovery | Water: 100 ± 2%, Soil: 90 ± 2% | 89–119% | >78% |

| **Linearity (R²) ** | >0.999 | >0.992 | >0.99 |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While imidacloprid's low volatility makes direct analysis by gas chromatography (GC) challenging, several methods have been developed that utilize derivatization or hydrolysis to create more volatile compounds suitable for GC-MS analysis. free.frresearchgate.net These approaches often involve converting imidacloprid to a more thermally stable derivative prior to injection into the GC system. researchgate.net

One method involves the alkaline hydrolysis of imidacloprid to form a volatile product, which is then extracted and analyzed by GC-MS. free.frresearchgate.net This technique has been successfully applied to water and soil samples, with a reported detection limit of 0.16 µg/L for water and 1 µg/kg for soil. free.fr Another approach focuses on the analysis of 6-chloronicotinic acid (6-ClNA), a major metabolite of imidacloprid, in human urine as a biomarker of exposure. nih.gov This method involves solid-phase extraction, a clean-up step, and derivatization before GC-MS/MS determination. nih.gov

The electron ionization (EI) mass spectrum of imidacloprid often does not show the molecular ion, with fragmentation leading to characteristic ions that can be used for identification and quantification. koreascience.kr

Key parameters for GC-MS methods are summarized below:

| Parameter | Method 1 free.fr | Method 2 researchgate.net | Method 3 nih.gov |

| Analyte | Imidacloprid (via hydrolysis product) | Imidacloprid (via imidacloprid-urea) | 6-chloronicotinic acid (metabolite) |

| Matrix | Water & Soil | Water | Human Urine |

| Detection Limit | Water: 0.16 µg/L, Soil: 1 µg/kg | 20 mg/L | 16 pg/mL |

| Quantification Limit | Not Specified | 75 mg/L | 56 pg/mL |

| Recovery | ~100% | 92% | 97.2% - 102.1% |

| Instrumentation | GC-MS | GC-ECD-NPD, GC-MS | GC-MS/MS |

Immunochemical Detection Methods (e.g., Enzyme-Linked Immunosorbent Assay - ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical method for the rapid screening of imidacloprid in various samples. goldstandarddiagnostics.comeurofins-technologies.com This technique is based on the specific binding of antibodies to the imidacloprid molecule. goldstandarddiagnostics.com The direct competitive ELISA format is commonly employed, where imidacloprid in the sample competes with a labeled imidacloprid-enzyme conjugate for a limited number of antibody binding sites immobilized on a microtiter plate. eurofins-technologies.com The resulting color intensity is inversely proportional to the concentration of imidacloprid in the sample. eurofins-technologies.com

ELISA offers several advantages, including high throughput, cost-effectiveness, and simplicity, making it suitable for large-scale monitoring programs. eurofins-technologies.com It can be used for both qualitative and quantitative analysis of imidacloprid and other neonicotinoids in samples like water and fruit juices. goldstandarddiagnostics.comcreative-diagnostics.com However, it is important to note that positive results from ELISA should be confirmed by a conventional method like HPLC or GC-MS. goldstandarddiagnostics.comeurofins-technologies.com

The sensitivity of ELISA can be influenced by various factors, including pH, organic solvents, and salt concentration. ucanr.edu The cross-reactivity with structurally related compounds is also an important parameter to consider. eurofins-technologies.comucanr.edu

| Parameter | ELISA Kit 1 creative-diagnostics.com | ELISA Kit 2 creative-diagnostics.com | Research Study ucanr.edu |

| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |

| Matrix | Water, Juices | Water, Juices | Water |

| Limit of Detection | 0.06 ng/mL (in water) | Water: 0.30 ppb | Not Specified |

| IC50 | ~0.40 ng/mL | Not Specified | 17.3 ng/mL |

| Cross-Reactivity | High with Clothianidin | Not Specified | Low with Thiacloprid (B134840) |

Sample Preparation and Extraction Protocols for Complex Matrices

Effective sample preparation is a critical step in the analysis of imidacloprid, especially in complex environmental and biological matrices. The goal is to extract the analyte of interest while removing interfering substances that could affect the accuracy and sensitivity of the analytical method.

A widely adopted and efficient sample preparation technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. cabidigitallibrary.orgnih.govresearchgate.net The QuEChERS procedure typically involves an initial extraction with an organic solvent, often acetonitrile, followed by a partitioning step induced by the addition of salts like anhydrous magnesium sulfate (B86663) and sodium chloride. cabidigitallibrary.orgnih.gov A subsequent dispersive solid-phase extraction (d-SPE) step is used for cleanup, employing sorbents such as primary secondary amine (PSA) to remove matrix components like fatty acids and sugars. cabidigitallibrary.org

Other extraction techniques include:

Solid-Liquid Extraction: This method has been used for extracting imidacloprid from soil samples using acetonitrile, followed by sonication to enhance extraction efficiency. tuat.ac.jp

Liquid-Liquid Extraction (LLE): LLE is a conventional method that has been applied for the extraction of imidacloprid from various matrices. mdpi.comnih.gov

Solid-Phase Extraction (SPE): SPE is used to clean up and concentrate the analyte from the sample extract. nih.govnih.gov Cartridges packed with materials like Amberlite XAD-4 have been utilized for extracting imidacloprid's metabolite from urine. nih.gov

Magnetic Solid-Phase Extraction (MSPE): This is an emerging technique that uses magnetic nanoparticles as the sorbent, allowing for easy separation of the sorbent from the sample solution using an external magnetic field. nih.gov

The choice of extraction method and solvent depends on the specific matrix and the subsequent analytical technique. For instance, in the analysis of honey, a challenging matrix due to its high sugar content, a "sugaring-out" assisted liquid-liquid extraction (SULLE) has been employed, where the high sugar concentration itself aids in the phase separation. gerstel.com For beeswax, the sample is first melted, followed by acetonitrile extraction, a freeze-out step to remove lipids, and then a d-SPE cleanup. researchgate.net

Method Validation and Quality Assurance in Residue Analysis

Method validation is an essential requirement to ensure the reliability and accuracy of analytical data for imidacloprid residue analysis. nih.govresearchgate.net Regulatory bodies like the European Commission's Directorate-General for Health and Food Safety (DG SANTE) provide guidelines for the validation of analytical methods for pesticide residues. nih.govresearchgate.net

Key parameters evaluated during method validation include:

Selectivity: The ability of the method to distinguish the analyte from other components in the sample matrix. nih.govresearchgate.net